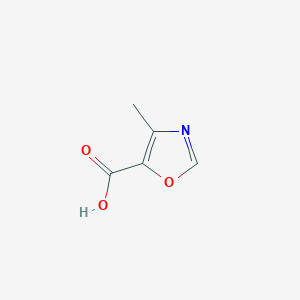












|
REACTION_CXSMILES
|
C(OC(=O)C(Cl)C(=O)C)C.C([O-])=O.[NH4+].C([O-])([O-])=O.[Na+].[Na+].C([O:23][C:24]([C:26]1[O:30][CH:29]=[N:28][C:27]=1[CH3:31])=[O:25])C.Cl>C(O)=O.O.[OH-].[Na+]>[CH3:31][C:27]1[N:28]=[CH:29][O:30][C:26]=1[C:24]([OH:25])=[O:23] |f:1.2,3.4.5,10.11|
|


|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C(C)=O)Cl)=O
|
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)O
|
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
21.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1=C(N=CO1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a H2O condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was then heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for five hours
|
|
Duration
|
5 h
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was then extracted three times with Et2O
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic fractions were dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration, vacuum distillation (˜10 mmHg, b.p. 53° C.-61° C.)
|
|
Type
|
CUSTOM
|
|
Details
|
gave
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 1 minute
|
|
Duration
|
1 min
|
|
Type
|
ADDITION
|
|
Details
|
The reaction was then poured onto ice
|
|
Type
|
CUSTOM
|
|
Details
|
535-8) free acid precipitated as a white solid (6.04 grams, 20% overall yield) Mp: 241.4-242.6° C.
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1N=COC1C(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |